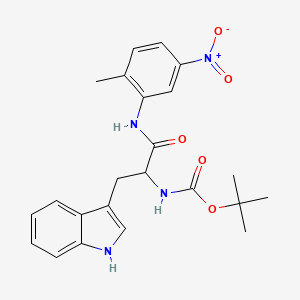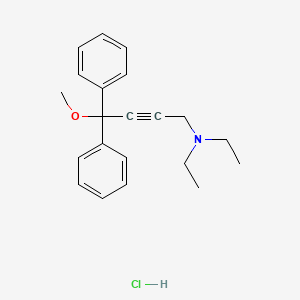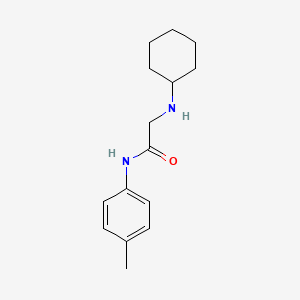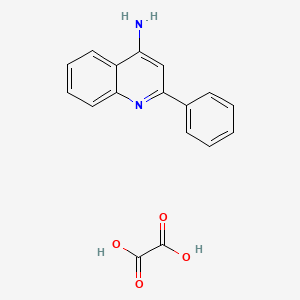![molecular formula C23H28N2O B4925069 2-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4925069.png)
2-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline, commonly known as MTIQ, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. MTIQ belongs to the class of tetrahydroisoquinoline derivatives and has been found to exhibit unique biochemical and physiological effects.
作用機序
The mechanism of action of MTIQ is not fully understood. However, it has been found to interact with various receptors in the brain, including dopamine, serotonin, and norepinephrine receptors. MTIQ has also been found to inhibit the activity of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
MTIQ has been found to exhibit unique biochemical and physiological effects. It has been found to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which are neurotransmitters that play a crucial role in various physiological processes. MTIQ has also been found to exhibit antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
MTIQ has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and can be stored for extended periods. However, MTIQ has some limitations for lab experiments. It has a low solubility in water, which may limit its use in some experiments. In addition, the mechanism of action of MTIQ is not fully understood, which may limit its use in some studies.
将来の方向性
There are several future directions for the study of MTIQ. One potential direction is the development of new derivatives of MTIQ that exhibit improved pharmacological properties. Another potential direction is the study of the effects of MTIQ on other neurotransmitters and receptors in the brain. In addition, the potential use of MTIQ in the treatment of other neurological disorders, such as Alzheimer's disease, should be explored. Finally, the development of new methods for the synthesis of MTIQ should be investigated to improve its accessibility and reduce its cost.
合成法
The synthesis of MTIQ involves a multistep process that starts with the reaction of 3-methylbenzylamine with ethyl acetoacetate to form 1-(3-methylbenzyl)-4-piperidinone. The piperidinone is then reduced to the corresponding piperidine using sodium borohydride. The resulting piperidine is then reacted with 2-nitrobenzaldehyde in the presence of ammonium acetate to form the final product, MTIQ.
科学的研究の応用
MTIQ has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antitumor, antipsychotic, and anti-inflammatory properties. MTIQ has also been studied for its potential use in the treatment of Parkinson's disease and as a neuroprotective agent. In addition, MTIQ has been found to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
特性
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-[(3-methylphenyl)methyl]piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O/c1-18-5-4-6-19(15-18)16-24-12-9-21(10-13-24)23(26)25-14-11-20-7-2-3-8-22(20)17-25/h2-8,15,21H,9-14,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQLARKVGCLBPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydroisoquinolin-2(1H)-yl[1-(3-methylbenzyl)piperidin-4-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-hydroxy-2H-chromen-2-one](/img/structure/B4924993.png)

![ethyl 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4925008.png)
![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B4925014.png)


![N-(2,4-difluorophenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B4925039.png)

![1-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B4925043.png)
![1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B4925057.png)
![2-phenylethyl 4-[4-(diethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4925064.png)
![ethyl 2-benzyl-3-[(3-bromophenyl)amino]-3-oxopropanoate](/img/structure/B4925077.png)